Carfilzomib-intermediate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carfilzomib-intermediate is a crucial compound in the synthesis of Carfilzomib, a second-generation proteasome inhibitor used primarily for the treatment of relapsed and refractory multiple myeloma . This compound plays a significant role in the production of Carfilzomib, which is known for its irreversible binding to the proteasome, leading to the inhibition of protein degradation in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Carfilzomib-intermediate involves several synthetic routes, including epoxidation and condensation reactions . One common method involves the epoxidation of an allylic alcohol using reagents such as 3-chloroperoxybenzoic acid or potassium . Another method includes the condensation of N-Boc-protected leucine with N, O-dimethylhydroxylamine hydrochloride to form a Weinreb amide, followed by treatment with isopropenylmagnesium bromide to yield an α,β-unsaturated ketone .
Industrial Production Methods
Industrial production of this compound focuses on optimizing yield and purity while maintaining environmentally friendly conditions. The use of high-selectivity reagents and mild reaction conditions is emphasized to ensure efficient production . For instance, the use of vanadium(III) acetylacetonate in the epoxidation step enhances the stereoselectivity and overall yield of the intermediate .
Analyse Des Réactions Chimiques
Types of Reactions
Carfilzomib-intermediate undergoes various chemical reactions, including:
Oxidation: Conversion of allylic alcohols to epoxides using oxidizing agents like 3-chloroperoxybenzoic acid.
Reduction: Reduction of ketones to alcohols using sodium borohydride and cerium chloride.
Condensation: Formation of α,β-unsaturated ketones from Weinreb amides using isopropenylmagnesium bromide.
Common Reagents and Conditions
Oxidizing Agents: 3-chloroperoxybenzoic acid, potassium.
Reducing Agents: Sodium borohydride, cerium chloride.
Condensation Reagents: Isopropenylmagnesium bromide.
Major Products
The major products formed from these reactions include epoxides, alcohols, and α,β-unsaturated ketones, which are essential intermediates in the synthesis of Carfilzomib .
Applications De Recherche Scientifique
Carfilzomib-intermediate is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of Carfilzomib, which is used to treat multiple myeloma . Additionally, this compound is studied for its potential use in developing other proteasome inhibitors and anticancer agents .
Mécanisme D'action
Carfilzomib-intermediate contributes to the synthesis of Carfilzomib, which exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome . This binding inhibits the proteasome’s chymotrypsin-like activity, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells . The molecular targets involved include the β5 and β5i subunits of the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bortezomib: Another proteasome inhibitor used for multiple myeloma treatment.
Ixazomib: A third-generation proteasome inhibitor with oral bioavailability.
Uniqueness
Carfilzomib-intermediate is unique due to its role in synthesizing Carfilzomib, which has a more selective and irreversible binding to the proteasome compared to Bortezomib . This results in fewer side effects, such as peripheral neuropathy, and improved efficacy in treating multiple myeloma .
Propriétés
Formule moléculaire |
C14H25NO4 |
---|---|
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
tert-butyl N-[4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10?,14-/m0/s1 |
Clé InChI |
DDMPMIMTLBGEHT-SBNLOKMTSA-N |
SMILES isomérique |
CC(C)CC(C(=O)[C@@]1(CO1)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.